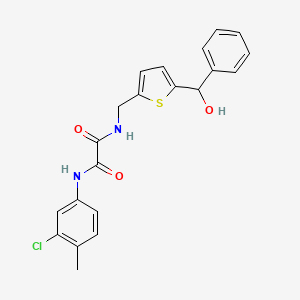
N1-(3-chloro-4-methylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-chloro-4-methylphenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar oxalamide structures exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Oxalamide Derivative A | HeLa (Cervical Cancer) | 15.0 |
| Oxalamide Derivative B | MCF7 (Breast Cancer) | 20.5 |
| This compound | HCT116 (Colon Cancer) | 18.0 |
These results suggest that the compound may inhibit cancer cell proliferation effectively, potentially through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies have shown that compounds with similar functional groups exhibit varying degrees of antibacterial and antifungal activity:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings indicate that the compound possesses moderate antimicrobial properties, making it a candidate for further development in treating infections.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor for certain enzymes critical in cancer metabolism and bacterial resistance mechanisms. For example, it has shown potential as an inhibitor of:
- Alkaline Phosphatase : A key enzyme in various physiological processes.
- β-lactamase : An enzyme responsible for antibiotic resistance in bacteria.
Case Studies
Several case studies have highlighted the biological activity of oxalamide derivatives similar to this compound:
- Study on Anticancer Properties : A study involving a series of oxalamide derivatives showed that modifications at the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines, suggesting structure-activity relationships that could be exploited for drug design.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of various oxalamides against clinical isolates of resistant strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, preliminary studies suggest:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation.
- Membrane Disruption : Potential disruption of microbial cell membranes leading to cell death.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-13-7-8-15(11-17(13)22)24-21(27)20(26)23-12-16-9-10-18(28-16)19(25)14-5-3-2-4-6-14/h2-11,19,25H,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDFGWYYREAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














